molecular formula C13H22O7 B12284073 O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside

Cat. No.: B12284073
M. Wt: 290.31 g/mol
InChI Key: GJSSDRIKNAFDOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-n-Butanoyl-2,3-O-diisopropylidene-α-D-mannofuranoside is a protected carbohydrate derivative extensively utilized in synthetic carbohydrate chemistry. Its structure features a mannofuranose core (a five-membered furanose ring derived from D-mannose) with two key protecting groups:

  • 2,3-O-diisopropylidene: This acetal group stabilizes the furanose ring conformation and prevents undesired reactivity at the 2- and 3-hydroxyl positions during synthetic steps.
  • O-n-Butanoyl: An ester group, typically at the 5- or 6-position, which can be selectively hydrolyzed under mild basic conditions.

The α-anomeric configuration of the mannofuranose moiety is critical for studying stereoselective glycosylation reactions, particularly in mimicking enzymatic pathways for natural product biosynthesis . This compound is valued for its role in synthesizing complex glycans, glycoconjugates, and carbohydrate-based materials, enabling precise control over regiochemistry and stereochemistry in glycosidic bond formation .

Properties

Molecular Formula

C13H22O7

Molecular Weight

290.31 g/mol

IUPAC Name

[6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate

InChI

InChI=1S/C13H22O7/c1-4-5-8(16)17-12-11-10(19-13(2,3)20-11)9(18-12)7(15)6-14/h7,9-12,14-15H,4-6H2,1-3H3

InChI Key

GJSSDRIKNAFDOR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1C2C(C(O1)C(CO)O)OC(O2)(C)C

Origin of Product

United States

Biological Activity

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is a carbohydrate derivative that has garnered attention in the field of glycobiology and medicinal chemistry. This compound is primarily utilized as a biochemical reagent in research focused on carbohydrate interactions and modifications. Its structural properties and biological activities make it a significant subject of study.

This compound has the following chemical characteristics:

  • Molecular Formula : C13H22O7
  • Molecular Weight : 290.31 g/mol
  • CAS Number : 177562-07-1

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in glycobiology, where it is used to study various cellular processes including:

  • Cell Signaling : The compound interacts with various receptors and signaling pathways, influencing processes such as apoptosis and immune response.
  • Infection Mechanisms : It has shown potential in research related to anti-infection strategies, particularly against viral and bacterial pathogens.
  • Drug Conjugation : It plays a role in the development of antibody-drug conjugates (ADCs), enhancing the delivery of therapeutic agents.

The mechanisms through which this compound exerts its biological effects include:

  • Glycosylation : Modifies proteins and lipids through glycosylation processes, which are crucial for cell recognition and signaling.
  • Receptor Interaction : Engages with G-protein coupled receptors (GPCRs) and other membrane proteins, influencing downstream signaling pathways such as MAPK/ERK and JAK/STAT pathways .
  • Inhibition of Pathogen Entry : By mimicking natural glycan structures, it may inhibit the binding of pathogens to host cells .

Case Studies

Several studies have highlighted the applications and effects of this compound:

  • Study on Antiviral Activity :
    • Researchers investigated the compound's efficacy against various viruses. Results indicated that it could inhibit viral entry by blocking glycan-mediated interactions .
    • Findings : The compound showed significant activity against influenza virus strains, demonstrating potential as a therapeutic agent.
  • Glycobiology Research :
    • In a study examining glycan interactions in immune response modulation, O-n-butanoyl derivatives were shown to enhance antibody responses when conjugated with antigens .
    • Results : Increased antibody production was observed in animal models, suggesting its utility in vaccine development.
  • Cancer Research :
    • The compound's role in ADC formulation was explored, revealing that it could improve the targeting efficiency of chemotherapeutic agents to cancer cells .
    • Outcome : Enhanced cytotoxicity against cancer cell lines was noted when used in combination with specific antibodies.

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntiviralInhibits viral entry; effective against influenza
Immune ModulationEnhances antibody response in conjugated forms
Cancer TargetingImproves delivery efficiency of ADCs

Scientific Research Applications

Synthesis of Glycosides

O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is frequently utilized as a glycosyl donor in the synthesis of various glycosides. The protection of hydroxyl groups in mannofuranoside allows for selective reactions that lead to the formation of complex oligosaccharides. This compound serves as a precursor for synthesizing more complex carbohydrates that are essential in various biological processes.

Table 1: Synthesis Applications

ApplicationDescription
GlycosylationUsed as a donor for glycosylation reactions to form glycosides.
Oligosaccharide SynthesisFacilitates the construction of complex oligosaccharides for research.
Chemical ProbesServes as a precursor for chemical probes used in metabolic studies.

Metabolic Oligosaccharide Engineering (MOE)

The compound plays a crucial role in metabolic oligosaccharide engineering, where unnatural monosaccharides are introduced into biological systems. This technique allows researchers to study glycan structures and their functions within cells.

Case Study: MOE with Mannofuranosides

In a study by Reutter et al., unnatural mannosamine derivatives were successfully incorporated into glycoproteins using metabolic pathways, demonstrating the utility of O-n-butanoyl derivatives in understanding sialic acid pathways. This approach has broadened the scope of glycobiology research by enabling the tracking of glycan modifications in living organisms .

Antimicrobial Research

Recent research has explored the antimicrobial properties of derivatives based on this compound. These compounds have shown potential against various pathogens, making them candidates for further development as antimicrobial agents.

Table 2: Antimicrobial Activity

CompoundTarget PathogenActivity Level
Mannofuranoside DerivativeMycobacterium smegmatisSignificant
Mannofuranoside DerivativePseudomonas aeruginosaModerate

Biochemical Studies

The compound is also instrumental in biochemical studies focusing on cell surface glycoconjugates. By modifying mannofuranosides, researchers can investigate their roles in cellular interactions and signaling pathways.

Case Study: Glycoconjugate Interaction

In studies examining bacterial cell surfaces, modified mannofuranosides were used to label specific glycoproteins, allowing detailed analysis of bacterial adhesion mechanisms and virulence factors .

Comparison with Similar Compounds

Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside

  • Molecular Formula : C₁₆H₂₂O₆
  • Molecular Weight : 310.34 g/mol
  • Protecting Groups: Benzyl (at anomeric position) and 2,3-O-isopropylidene.
  • Physical Properties : White crystalline powder, soluble in chloroform, DCM, or DMSO .
  • Applications: Used as a glycosyl donor in stereoselective glycosylation. The benzyl group offers stability under acidic conditions but requires hydrogenolysis for removal, limiting compatibility with reducible substrates .

Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-α-D-mannofuranoside

  • Molecular Formula: C₁₆H₂₃NO₅
  • Molecular Weight : 309.36 g/mol
  • Key Modification: 5-Amino-5-deoxy substitution introduces a nitrogen atom, enabling applications in aminoglycoside synthesis or as a precursor for bioactive molecules.
  • Reactivity: The amino group facilitates nucleophilic reactions or metal coordination, broadening utility in drug design .

O-n-Butanoyl-2,3,5,6-O-diisopropylidene-α-D-mannofuranoside

  • CAS : 177562-07-1
  • Molecular Formula : C₁₆H₂₆O₇
  • Molecular Weight : 330.37 g/mol
  • Protecting Groups: Butanoyl and diisopropylidene at 2,3,5,6-positions.
  • Physical Properties : Light-yellow oil, soluble in chloroform and hexane .
  • Applications : The additional isopropylidene groups enhance steric protection but reduce solubility in polar solvents, limiting use in aqueous-phase reactions .

Non-Mannose Furanosides

Methyl-2,3-O-isopropylidene-β-D-ribofuranoside

  • Key Differences: Ribofuranose (vs. mannofuranose) with β-anomeric configuration.
  • Applications : Primarily used in nucleoside and nucleic acid analog synthesis. The ribose scaffold is critical for antiviral and anticancer drug development .

Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose

  • CAS : 91364-12-4
  • Modifications : Trityl (bulky protecting group) at 6-position and keto group at 5-position.
  • Reactivity : The keto group enables redox chemistry or nucleophilic additions, while the trityl group provides steric hindrance for selective deprotection strategies .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Solubility Key Applications
O-n-Butanoyl-2,3-O-diisopropylidene-α-D-mannofuranoside C₁₆H₂₆O₇ 330.37 Butanoyl, 2,3-diisopropylidene Chloroform, hexane Glycan synthesis, stereoselectivity studies
Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside C₁₆H₂₂O₆ 310.34 Benzyl, 2,3-isopropylidene Chloroform, DCM, DMSO Glycosylation reactions
Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-α-D-mannofuranoside C₁₆H₂₃NO₅ 309.36 Benzyl, 2,3-isopropylidene, 5-amino Not specified Aminoglycoside precursors
Methyl-2,3-O-isopropylidene-β-D-ribofuranoside C₉H₁₆O₅ 204.22 Methyl, 2,3-isopropylidene Not specified Nucleoside synthesis

Key Research Findings

Protecting Group Compatibility: O-n-Butanoyl-2,3-O-diisopropylidene-α-D-mannofuranoside exhibits superior stability under acidic conditions compared to benzyl-protected analogs, making it ideal for multi-step syntheses .

Solubility Limitations: The hydrophobic isopropylidene and butanoyl groups restrict aqueous solubility, necessitating organic solvents (e.g., chloroform) for reactions .

Stereochemical Control: The α-D-mannofuranose configuration in these derivatives closely mimics natural glycosylation patterns, enabling biomimetic synthesis of glycoconjugates .

Preparation Methods

Key Reaction Parameters

Substrate Acid Equiv. (TsOH·H₂O) Temperature Time Yield
Methyl α-D-mannopyranoside 0.12 70°C 4–6 h 85–93%
p-Nitrophenyl α-D-mannopyranoside 0.12 70°C 4–6 h 85–93%
Other aryl glycosides 0.12 70°C 4–6 h 85–93%

Mechanistic Insights :

  • Acid Catalysis : TsOH·H₂O (0.12 equiv) protonates hydroxyl groups, facilitating nucleophilic attack by 2-methoxypropene.
  • Regioselectivity : Kinetic control at 70°C favors 2,3-O-isopropylidenation over 4,6-O-protected byproducts.
  • Byproducts : Prolonged reaction times or excess acid may lead to rearranged 4,6-O-isopropylidene derivatives, reducing purity.

Alternative Protection Strategies Using 2,2-Dimethoxypropane

For α-D-mannopyranosides resistant to direct 2,3-O-protection, a two-step approach via allyl glycosides and subsequent isopropylidenation is employed.

Synthesis Workflow

  • Allyl Glycoside Formation :

    • α-D-mannose reacts with allyl alcohol under p-toluenesulfonic acid (pTsOH) to form allyl α-D-mannopyranoside (pyranose form).
    • Yield: 87% (for methyl analogs).
  • Diacetonide Protection :

    • Allyl glycoside is treated with 2,2-dimethoxypropane in DMF at 0°C to yield 2,3;4,6-di-O-acetonide mannose .
    • Selective deprotection of 4,6-O-acetonide groups under acidic conditions (e.g., HCl/MeOH) yields 2,3-O-isopropylidene mannose .
    • Overall Yield: 54% over two steps.

Comparative Analysis

Method Advantages Limitations
Direct 2,3-O-Isopropylidenation Single-step, high yield (85–93%) Limited to α-D-mannopyranosides
Allyl Glycoside Route Broad substrate compatibility Multi-step, lower overall yield

While the provided literature does not explicitly detail the butanoyl group’s introduction, standard esterification protocols are inferred:

  • Activation : The 1-OH group of protected mannose is activated (e.g., via tosylation or trifylation).
  • Nucleophilic Acyl Substitution : Reaction with butanoyl chloride or anhydride under basic conditions (e.g., pyridine) forms the butanoyl ester.

Key Considerations :

  • Stereochemical Control : The α-configuration of the furanose ring must be preserved during esterification.
  • Protecting Group Stability : Diisopropylidene groups remain intact under mild basic conditions, enabling selective 1-O-acylation.

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

Acid Concentration and Temperature

Parameter Optimal Value Impact on Reaction
TsOH·H₂O (Equiv) 0.12 Minimizes side products (4,6-O-isopropylidenation)
Temperature 70°C Maximizes kinetic control for 2,3-O-protection
Reaction Time 4–6 h Ensures complete conversion without decomposition

Case Study :
For p-nitrophenyl α-D-mannopyranoside , 0.12 equiv TsOH·H₂O at 70°C achieved 93% yield of 2,3-O-isopropylidene derivative, outperforming lower temperatures (e.g., room temperature).

Challenges and Limitations

  • Byproduct Formation :

    • 4,6-O-Isopropylidene Derivatives : Formed under prolonged reaction times or excess acid, reducing purity.
    • Rearrangement : Acid-catalyzed isomerization of 4,6-O-protected intermediates to 2,3-O-protected products complicates isolation.
  • Substrate Sensitivity :

    • Sterically Hindered Mannopyranosides : Require extended reaction times or higher acid concentrations, risking decomposition.

Synthetic Applications

This compound serves as a precursor for:

  • Glycosidase Inhibitors : Stereospecific modifications enable enzyme-targeted derivatives.
  • Multivalent Carbohydrate Ligands : Further functionalization (e.g., azide or amine groups) facilitates conjugation to polymers or nanoparticles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.